molecular formula C5H4BrClN2O2S B1309410 5-Bromo-6-chloropyridine-3-sulfonamide CAS No. 622815-58-1

5-Bromo-6-chloropyridine-3-sulfonamide

Cat. No. B1309410
CAS RN: 622815-58-1
M. Wt: 271.52 g/mol
InChI Key: XAWYSMUSUNJJKM-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H4BrClN2O2S and a molecular weight of 271.52 g/mol . It is a light yellow powder .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-chloropyridine-3-sulfonamide is 1S/C5H4BrClN2O2S/c6-4-1-3 (12 (8,10)11)2-9-5 (4)7/h1-2H, (H2,8,10,11) . The Smiles representation is O=S (C1=CC (Br)=C (Cl)N=C1) (N)=O .


Physical And Chemical Properties Analysis

5-Bromo-6-chloropyridine-3-sulfonamide is a light yellow powder . It has a melting point of 150-152°C . It should be stored at 0-8°C .

Scientific Research Applications

Chiroptical Methods in Structural Analysis

This compound has been used in the development of methodology for ab initio predictions of chiroptical properties, which are essential for understanding the stereochemistry of molecules .

Drug Development

Pyridinesulfonamide: derivatives, including 5-Bromo-6-chloropyridine-3-sulfonamide, play a significant role in novel drug development due to their bioactivity. The enantiomers of this compound have been synthesized and researched for their stereostructures .

Safety and Hazards

The safety information for 5-Bromo-6-chloropyridine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-6-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWYSMUSUNJJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406063
Record name 5-bromo-6-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropyridine-3-sulfonamide

CAS RN

622815-58-1
Record name 5-bromo-6-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-6-chloropyridine-3-sulfonyl chloride (8.2 g) in methanol (20 mL) was cooled to 0° C. To this solution was added 7N NH3 in methanol (80 mL). The reaction mixture was stirred overnight. The solvent was removed at low temperature, and the residue was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate three times. The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to give the product.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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